molecular formula C20H16N6O4S B2902370 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-15-5

6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B2902370
CAS No.: 852047-15-5
M. Wt: 436.45
InChI Key: VWMYLCMHIHTPGQ-UHFFFAOYSA-N
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Description

6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H16N6O4S and its molecular weight is 436.45. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole-3-thiol, which is synthesized from 4-nitrobenzyl chloride, thiourea, and benzyl bromide. The second intermediate is 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, which is synthesized from the first intermediate and ethyl acetoacetate. The final product is then synthesized by coupling the second intermediate with 2-chloro-4,6-dimethoxy-1,3,5-triazine.", "Starting Materials": [ "4-nitrobenzyl chloride", "thiourea", "benzyl bromide", "ethyl acetoacetate", "2-chloro-4,6-dimethoxy-1,3,5-triazine" ], "Reaction": [ "Synthesis of 5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole-3-thiol:", "Step 1: Dissolve 4-nitrobenzyl chloride (1.0 eq) and thiourea (1.2 eq) in ethanol and heat the mixture at reflux for 4 hours.", "Step 2: Add benzyl bromide (1.2 eq) to the reaction mixture and continue heating at reflux for an additional 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the first intermediate.", "Synthesis of 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine:", "Step 1: Dissolve the first intermediate (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the second intermediate.", "Synthesis of 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione:", "Step 1: Dissolve the second intermediate (1.0 eq) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.2 eq) in DMF and heat the mixture at 80°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with DMF and dry under vacuum to obtain the final product." ] }

CAS No.

852047-15-5

Molecular Formula

C20H16N6O4S

Molecular Weight

436.45

IUPAC Name

6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C20H16N6O4S/c27-18-11-14(21-19(28)22-18)10-17-23-24-20(25(17)15-4-2-1-3-5-15)31-12-13-6-8-16(9-7-13)26(29)30/h1-9,11H,10,12H2,(H2,21,22,27,28)

InChI Key

VWMYLCMHIHTPGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

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